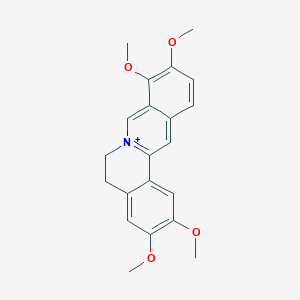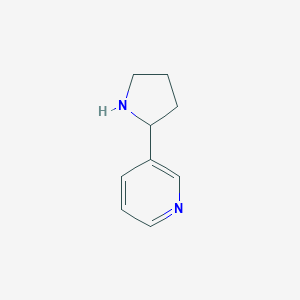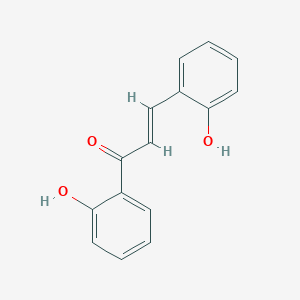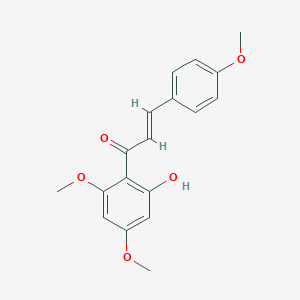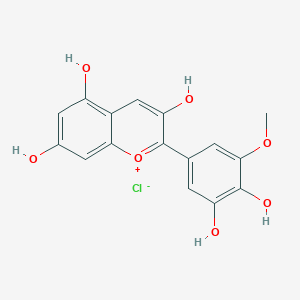
Chlorure de pétunidine
Vue d'ensemble
Description
Le chlorure de pétunidin est une anthocyanidine O-méthylée dérivée de la delphinidine . C'est un composé organique naturel qui sert de pigment hydrosoluble rouge foncé ou violet que l'on trouve dans diverses baies rouges, notamment les aronia (Aronia sp), les amélanchier (Amelanchier alnifolia) et différentes espèces de raisins (Vitis vinifera ou muscadine, Vitis rotundifolia). Il contribue également aux couleurs vibrantes des pétales de nombreuses fleurs .
Applications De Recherche Scientifique
Petunidin chloride has garnered interest in various scientific fields:
Chemistry: Studying its reactivity and interactions with other compounds.
Biology: Investigating its role in plant pigmentation and health benefits.
Medicine: Exploring potential protective effects against atherosclerosis due to its inhibition of platelet-derived growth factor-induced aortic smooth muscle cell migration.
Industry: Utilizing its color properties in food, cosmetics, and textiles.
Mécanisme D'action
The protective effects of petunidin chloride against atherosclerosis likely involve its binding to and suppression of focal adhesion kinase (FAK) . This inhibition may impact cell migration and contribute to its beneficial effects.
Orientations Futures
Petunidin has gained importance in human nutrition due to its health-promoting effects on many chronic diseases . The potential bioactivity of petunidin depends on its absorption, metabolism, and excretion in the human body . Future research may focus on improving the bioavailability of petunidin and exploring its potential health benefits in more depth.
Analyse Biochimique
Biochemical Properties
Petunidin chloride plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, including focal adhesion kinase and platelet-derived growth factor. Petunidin chloride binds with and suppresses the activity of focal adhesion kinase, inhibiting platelet-derived growth factor-induced aortic smooth muscle cell migration. This interaction may confer a protective effect against atherosclerosis .
Cellular Effects
Petunidin chloride has been shown to influence various cellular processes. It exhibits antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties. These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, petunidin chloride can modulate the expression of genes involved in oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, petunidin chloride exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes. Additionally, petunidin chloride can inhibit the activity of pro-inflammatory enzymes and cytokines, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of petunidin chloride can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of light and heat. Long-term studies have shown that petunidin chloride can maintain its antioxidant and anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of petunidin chloride vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At high doses, petunidin chloride may cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Petunidin chloride is involved in several metabolic pathways. It is synthesized from delphinidin through the action of anthocyanin flavonoid O-methyltransferase, which catalyzes the B-ring methylation. The compound can also undergo glycosylation, forming various glycoside derivatives. These metabolic transformations can affect the bioavailability and bioactivity of petunidin chloride .
Transport and Distribution
Within cells and tissues, petunidin chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity, with higher concentrations typically found in tissues with high metabolic activity .
Subcellular Localization
Petunidin chloride is primarily localized in the vacuoles of plant cells, where it contributes to pigmentation. In animal cells, the compound can be found in the cytoplasm and nucleus, where it exerts its antioxidant and anti-inflammatory effects. The subcellular localization of petunidin chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorure de pétunidin implique une O-méthylation de la delphinidine. Les voies de synthèse spécifiques peuvent varier, mais le processus général comprend l'introduction d'un groupe méthyle sur le groupe hydroxyle de la chaîne principale de l'anthocyanidine. Les conditions de réaction impliquent généralement l'utilisation d'agents méthylant, tels que le diazométhane ou le sulfate de diméthyle, dans des conditions contrôlées.
Méthodes de production industrielle : Bien que le chlorure de pétunidin ne soit pas couramment produit industriellement de manière isolée, sa présence dans des sources naturelles permet son extraction et sa purification. Les procédés industriels se concentrent souvent sur l'obtention d'extraits riches en anthocyanines à partir de fruits ou de matières végétales, qui peuvent contenir du chlorure de pétunidin ainsi que d'autres composés apparentés.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorure de pétunidin peut subir diverses réactions chimiques, notamment :
Oxydation : Les processus oxydatifs peuvent conduire à la formation de quinones ou d'autres dérivés.
Réduction : Les réactions de réduction peuvent produire des dihydroanthocyanidines.
Substitution : Les réactions de substitution peuvent modifier les groupes fonctionnels de la structure de l'anthocyanidine.
Agents méthylant : Utilisés pour la O-méthylation pendant la synthèse.
Acides/bases : Peuvent être impliqués dans l'hydrolyse ou d'autres transformations.
Enzymes : Les enzymes naturelles peuvent catalyser les réactions dans les plantes.
Produits principaux : Les principaux produits formés à partir des réactions du chlorure de pétunidin dépendent des conditions de réaction spécifiques. Ces produits comprennent les dérivés méthylés, les formes réduites et d'autres anthocyanidines modifiées.
4. Applications de la recherche scientifique
Le chlorure de pétunidin a suscité l'intérêt dans divers domaines scientifiques :
Chimie : Étudier sa réactivité et ses interactions avec d'autres composés.
Biologie : Enquêter sur son rôle dans la pigmentation végétale et ses bienfaits pour la santé.
Médecine : Explorer les effets protecteurs potentiels contre l'athérosclérose en raison de son inhibition de la migration des cellules musculaires lisses aortiques induite par le facteur de croissance dérivé des plaquettes.
Industrie : Utiliser ses propriétés colorantes dans l'alimentation, les cosmétiques et les textiles.
5. Mécanisme d'action
Les effets protecteurs du chlorure de pétunidin contre l'athérosclérose impliquent probablement sa liaison et sa suppression de la kinase d'adhésion focale (FAK) . Cette inhibition peut avoir un impact sur la migration cellulaire et contribuer à ses effets bénéfiques.
Comparaison Avec Des Composés Similaires
Le chlorure de pétunidin se distingue par son motif unique de O-méthylation et ses interactions spécifiques avec la FAK. Des composés similaires comprennent d'autres anthocyanidines comme la cyanidine, la delphinidine et la malvidine.
Propriétés
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULMBDNPZCFSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429-30-7 | |
| Record name | Petunidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Petunidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Petunidin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PETUNIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRK4Q8K2D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the electrochemical behavior of petunidin chloride?
A1: Like other anthocyanins, petunidin chloride displays a complex, pH-dependent electrochemical oxidation process []. Research indicates that all hydroxyl groups in petunidin chloride can be electrochemically oxidized []. This oxidation process involves adsorption and the formation of oxidation products that can block the electrode surface [].
Q2: How does the structure of petunidin chloride relate to other anthocyanins?
A2: Petunidin chloride is structurally similar to delphinidin chloride, differing only by a methyl ether group []. This close relationship has led researchers to explore synthetic pathways for these compounds, including the synthesis of delphinidin chloride 3′-methyl ether, which may be identical to petunidin chloride [].
Q3: What research has been conducted on the glycosides of petunidin chloride?
A3: Scientists have investigated the synthesis of petunidin chloride glucosides []. This research explores the chemical modifications of petunidin chloride and contributes to understanding the diversity and potential applications of anthocyanin derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


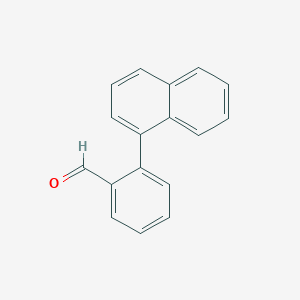



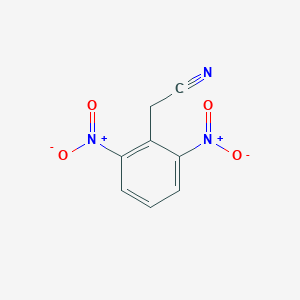

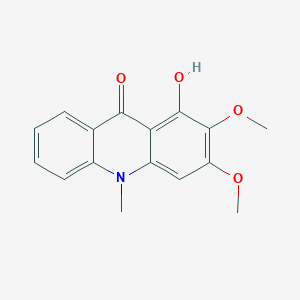
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)

